N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 6-position and an acetamide group bonded to two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with diphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)mesitylenesulfonamide: A sulfonamide derivative with similar structural features.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: A quinazoline derivative with comparable biological activities.
Uniqueness
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide is unique due to its specific combination of a pyridine ring, a methyl group, and an acetamide group bonded to two phenyl rings
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-9-8-14-18(21-15)22-20(23)19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJZTFTUZDSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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